7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
Description
7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 3 and 4, and a 2-(3-methoxyphenyl)-2-oxoethoxy side chain at position 5. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-13(2)20(22)25-19-10-16(7-8-17(12)19)24-11-18(21)14-5-4-6-15(9-14)23-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVPLAJIROHEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethyl-2H-chromen-2-one with 3-methoxyphenylglyoxal in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the oxoethoxy group, often using ethyl chloroformate or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, making it a potential candidate for skin-whitening products .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Substituent Position: The 3,4-dimethyl groups on the chromenone core (target compound) enhance lipophilicity compared to analogs with single methyl (5-4a) or methoxy groups (14) .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
*logP calculated using ChemDraw.
Key Findings:
- The target compound’s 3,4-dimethyl groups contribute to higher lipophilicity (logP = 3.2) compared to 5-4a (logP = 2.8), which has a polar -OH group .
- The cinnamyloxy analog () exhibits the highest logP (4.1), suggesting superior membrane permeability but poor aqueous solubility .
- The bichromene derivative () has the lowest solubility due to its large molecular size and rigid structure .
Biological Activity
7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a chromone derivative that has garnered interest due to its potential biological activities. This compound, with the molecular formula , is structurally characterized by the presence of a methoxyphenyl group and an oxoethoxy moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.407 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 553.5 ± 50.0 °C at 760 mmHg |
| LogP | 5.20 |
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The DPPH assay has been utilized to evaluate the antioxidant capacity of these compounds, with IC50 values indicating the concentration required to inhibit 50% of DPPH radical activity.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes play significant roles in the inflammatory response, and their inhibition can lead to reduced inflammation in various models.
Cholinesterase Inhibition
In vitro studies have evaluated the potential of chromone derivatives as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structural motifs have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may possess similar properties.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study assessed various chromone derivatives for their antioxidant capabilities using DPPH and ABTS assays.
- Results indicated that certain derivatives exhibited SC50 values significantly lower than ascorbic acid, highlighting their potential as effective antioxidants.
-
Cholinesterase Inhibition Study :
- A series of chromone-based compounds were tested against AChE and BChE.
- The most active compounds showed IC50 values in the micromolar range (e.g., AChE IC50 = 10.4 μM), indicating promising potential for cognitive enhancement in Alzheimer's treatment.
-
Anti-inflammatory Mechanism :
- Molecular docking studies revealed that certain chromone derivatives bind effectively to COX-2 and LOX enzymes.
- These interactions suggest a mechanism for their anti-inflammatory effects, providing a basis for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
